3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid
Overview
Description
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydroxyphenyl group, a methylisoxazole ring, and a carboxylic acid functional group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses, inflammation, and the regulation of cell proliferation.
Mode of Action
It is known to interact with its target, leading to changes in cellular processes
Biochemical Pathways
It is known that phenolic compounds, such as this one, can be involved in various biosynthetic pathways . These pathways can lead to the production of other biologically active compounds, affecting downstream effects.
Pharmacokinetics
It is known that similar compounds can undergo rapid metabolism and wide tissue distribution . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can impact their bioavailability and efficacy.
Result of Action
Similar compounds have been shown to have antioxidant and anticancer activities . These effects could be due to the compound’s interaction with its target and its involvement in various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain sugars and organic acids in the soil has been found to correlate with the richness of diazotrophs, which could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid typically involves the formation of the isoxazole ring followed by the introduction of the hydroxyphenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-9(11(14)15)10(12-16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTLFVOOKINLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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